Product packaging for 1H-Naphtho[1,2-d]triazole-6-sulfonic acid(Cat. No.:CAS No. 63870-37-1)

1H-Naphtho[1,2-d]triazole-6-sulfonic acid

Cat. No.: B15195985
CAS No.: 63870-37-1
M. Wt: 249.25 g/mol
InChI Key: RTMRNNXPVGAAJD-UHFFFAOYSA-N
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Description

1H-Naphtho[1,2-d]triazole-6-sulfonic acid (CAS 63870-37-1) is a high-purity chemical compound with the molecular formula C 10 H 7 N 3 O 3 S and a molecular weight of 249.25 g/mol . This compound is characterized by a naphthalene ring system fused to a 1,2,3-triazole ring, a scaffold of significant interest in medicinal chemistry due to its ability to act as a pharmacophore and improve the physicochemical properties of molecules . The sulfonic acid group enhances the compound's solubility in aqueous environments, making it suitable for various analytical and experimental applications. A primary research application of this compound is in analytical chemistry, where it can be separated and analyzed using reverse-phase (RP) HPLC methods. It is compatible with columns like the Newcrom R1 and mobile phases containing acetonitrile, water, and phosphoric acid, which can be substituted with formic acid for mass spectrometry (MS) compatible applications . This makes it a valuable standard or analyte in method development and pharmacokinetic studies. The 1,2,3-triazole moiety, which is central to its structure, is known to be metabolically stable and capable of forming hydrogen bonds, contributing to strong binding affinity with biological targets . Triazole-containing compounds are extensively investigated for their wide range of bioactive properties, including potential as anticancer, antimicrobial, antiviral, and anti-inflammatory agents, as well as enzyme inhibitors . Therefore, this compound serves as a versatile chemical building block for researchers in organic synthesis, medicinal chemistry, and phytochemistry exploring the development of new therapeutic agents. This product is offered with a high purity level of 99% and is intended for Research Use Only. It is not approved for use in humans or animals, nor as a diagnostic or therapeutic agent.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H7N3O3S B15195985 1H-Naphtho[1,2-d]triazole-6-sulfonic acid CAS No. 63870-37-1

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

63870-37-1

Molecular Formula

C10H7N3O3S

Molecular Weight

249.25 g/mol

IUPAC Name

2H-benzo[e]benzotriazole-6-sulfonic acid

InChI

InChI=1S/C10H7N3O3S/c14-17(15,16)9-3-1-2-7-6(9)4-5-8-10(7)12-13-11-8/h1-5H,(H,11,12,13)(H,14,15,16)

InChI Key

RTMRNNXPVGAAJD-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=CC3=NNN=C23)C(=C1)S(=O)(=O)O

Origin of Product

United States

Synthetic Methodologies and Strategic Approaches for 1h Naphtho 1,2 D Triazole 6 Sulfonic Acid and Its Congeners

Classical Synthetic Pathways to Naphthotriazoles

Traditional synthetic routes to naphthotriazoles are typically multi-step processes that rely on well-established chemical transformations. These pathways often begin with functionalization of a naphthalene (B1677914) scaffold, followed by the construction of the triazole ring and subsequent introduction of the sulfonic acid moiety.

Multi-Step Synthesis from Naphthalene Derivatives

The classical approach to constructing the 1H-Naphtho[1,2-d]triazole-6-sulfonic acid framework often commences with naphthalene as the starting material. This process involves a sequence of sulfonation, nitration, and reduction reactions to introduce the necessary functional groups at specific positions on the naphthalene ring.

A representative synthetic sequence can be envisioned as follows:

Sulfonation of Naphthalene: The initial step involves the sulfonation of naphthalene. This is typically achieved by reacting naphthalene with sulfuric acid. The position of sulfonation is temperature-dependent.

Nitration: The resulting naphthalenesulfonic acid is then subjected to nitration. This step introduces nitro groups onto the naphthalene ring, which are precursors to the amino groups required for triazole formation. For instance, a mixture of nitric acid and sulfuric acid can be used for this electrophilic aromatic substitution.

Reduction: The nitro groups are subsequently reduced to amino groups. This reduction is commonly carried out using iron powder in the presence of an acid. This step is crucial for forming a diaminonaphthalene derivative.

Diazotization and Cyclization: The resulting diaminonaphthalene derivative, possessing amino groups at the 1 and 2 positions, can then be converted to the naphthotriazole ring. This is achieved through diazotization of one of the amino groups with nitrous acid (generated in situ from sodium nitrite (B80452) and a mineral acid), followed by intramolecular cyclization where the second amino group attacks the diazonium salt, leading to the formation of the stable triazole ring. This reaction is analogous to the formation of benzotriazole (B28993) from 1,2-diaminobenzene. stackexchange.com

This multi-step approach, while effective, can sometimes lead to mixtures of isomers that require careful separation. The specific reagents and reaction conditions at each stage are critical for controlling the regioselectivity and achieving the desired substitution pattern on the naphthalene core.

Cycloaddition Reactions in Triazole Ring Formation

Cycloaddition reactions represent a powerful and direct method for the formation of the triazole ring. The Huisgen 1,3-dipolar cycloaddition, involving the reaction of an azide (B81097) with an alkyne, is a cornerstone of triazole synthesis. In the context of naphthotriazoles, this can be applied by utilizing a naphthalene derivative bearing either an azide or an alkyne functionality.

A plausible pathway involves the reaction of a 1,2-diaminonaphthalene (B43638) derivative. One of the amino groups is converted into a diazonium salt, which then undergoes an intramolecular cyclization with the adjacent amino group to form the triazole ring. stackexchange.com This intramolecular cyclization can be considered a form of [3+2] cycloaddition.

The formation of the triazole ring from adjacent amino groups on an aromatic system is a well-established method. The diazotization of one amino group creates a reactive diazonium species that is readily attacked by the neighboring nucleophilic amino group, leading to ring closure and the formation of the stable triazole heterocycle.

Sulfonation Reactions for Introducing the Sulfonic Acid Moiety

The introduction of the sulfonic acid group (–SO3H) onto the naphthotriazole backbone is a key step in the synthesis of the target molecule. This is typically achieved through an electrophilic aromatic substitution reaction known as sulfonation.

The sulfonation of naphthylamines or their derivatives can be accomplished using various sulfonating agents. smolecule.com Common reagents include:

Concentrated sulfuric acid (H₂SO₄)

Oleum (a solution of sulfur trioxide in sulfuric acid)

Chlorosulfonic acid (ClSO₃H)

The position of sulfonation on the naphthalene ring system is influenced by several factors, including the nature of the existing substituents, the reaction temperature, and the specific sulfonating agent used. For instance, the sulfonation of 2-naphthylamine (B18577) can yield different sulfonic acid isomers depending on the reaction conditions. chemicalbook.com In the case of the 1H-Naphtho[1,2-d]triazole system, direct sulfonation would likely lead to the introduction of the sulfonic acid group at one of the available positions on the naphthalene rings, with the precise location being directed by the electronic properties of the fused triazole ring system.

Modern and Sustainable Synthetic Approaches

In recent years, there has been a significant shift towards the development of more efficient, selective, and environmentally friendly synthetic methodologies. These modern approaches often offer advantages such as milder reaction conditions, higher yields, and reduced reaction times compared to classical methods.

Copper-Catalyzed Synthesis Protocols for Triazole Systems

The copper-catalyzed azide-alkyne cycloaddition (CuAAC) is a prominent example of a "click chemistry" reaction that has revolutionized the synthesis of 1,2,3-triazoles. This reaction provides exclusive formation of the 1,4-disubstituted triazole isomer with high yields and under mild reaction conditions. nsf.govilacadofsci.com

The general scheme for the CuAAC reaction involves the reaction of a terminal alkyne with an azide in the presence of a copper(I) catalyst. The copper(I) species can be generated in situ from a copper(II) salt, such as copper(II) sulfate (B86663), in the presence of a reducing agent like sodium ascorbate.

For the synthesis of naphthotriazole congeners, this methodology would involve a naphthalene derivative functionalized with either an azide or a terminal alkyne. This functionalized naphthalene would then be reacted with a suitable alkyne or azide partner in the presence of a copper catalyst. This approach offers a highly modular and efficient way to create a diverse range of naphthotriazole derivatives.

Comparison of Copper Catalysts in Azide-Alkyne Cycloadditions
Catalyst SystemTypical Reaction ConditionsAdvantagesDisadvantages
CuSO₄ / Sodium AscorbateAqueous or organic solvents, room temperatureReadily available and inexpensive reagents, works well in aqueous media.Can sometimes lead to side reactions or require careful control of conditions.
Cu(I) salts (e.g., CuI, CuBr)Organic solvents, often with a baseDirect use of the active catalyst, can be very efficient.Cu(I) salts can be sensitive to air and moisture.
Copper NanoparticlesVarious solvents, sometimes elevated temperaturesHeterogeneous catalyst, easily recoverable and reusable.May have different reactivity and selectivity compared to homogeneous catalysts.

Microwave-Assisted Organic Synthesis (MAOS) Techniques

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating chemical reactions. By utilizing microwave irradiation, it is often possible to dramatically reduce reaction times, increase product yields, and improve reaction selectivity. rsc.org

The application of MAOS to the synthesis of triazoles has been well-documented, showing significant improvements over conventional heating methods. nih.gov For example, cycloaddition reactions that might take several hours under conventional heating can often be completed in a matter of minutes using microwave irradiation. nih.gov

In the context of synthesizing this compound and its congeners, MAOS could be applied to several steps in the synthetic sequence, including:

Cycloaddition reactions: Microwave heating can significantly accelerate the rate of both thermal and copper-catalyzed azide-alkyne cycloadditions.

Sulfonation reactions: The introduction of the sulfonic acid group can also be facilitated by microwave heating, potentially leading to shorter reaction times and cleaner reactions.

Comparison of Conventional vs. Microwave-Assisted Synthesis of Triazoles
ParameterConventional HeatingMicrowave-Assisted Synthesis (MAOS)
Reaction TimeHours to daysMinutes
YieldOften moderate to goodGenerally higher yields
Energy EfficiencyLowerHigher, due to direct heating of the reaction mixture
Side ReactionsMore prevalent due to prolonged reaction timesOften reduced, leading to cleaner products

The use of MAOS represents a significant step towards greener and more sustainable chemical synthesis, offering a powerful alternative to traditional synthetic protocols.

Multicomponent Reactions (MCRs) for Scaffold Construction

Multicomponent reactions (MCRs), where three or more reactants combine in a single operation to form a product containing substantial portions of all reactants, offer significant advantages in terms of efficiency, atom economy, and the rapid generation of molecular complexity. nih.gov For the construction of the naphthotriazole scaffold, MCRs represent a powerful, convergent approach.

A notable example is the one-pot, three-component synthesis of naphtho[2,3-d] nih.govresearchgate.netresearchgate.nettriazole-4,9-diones, which are close structural relatives of the target compound. nih.govresearchgate.net This method utilizes a [2+3] cycloaddition reaction, effectively building the triazole ring onto a naphthalene precursor in a single step. While not directly yielding the this compound, this strategy highlights the potential of MCRs to rapidly assemble the core naphthotriazole framework. Such syntheses can be adapted by choosing appropriately substituted naphthalene precursors to introduce functionalities like the sulfonic acid group.

Furthermore, the versatility of MCRs is demonstrated in syntheses that utilize 2-naphthol (B1666908) as a key building block to produce various amidoalkyl naphthols. researchgate.netbohrium.comscispace.com These reactions showcase how naphthalene substrates can be effectively incorporated in one-pot procedures to build complex molecules, a principle that is directly applicable to the synthesis of diverse naphthotriazole derivatives.

Table 1: Examples of Multicomponent Reaction Strategies for Naphthotriazole-Related Scaffolds

Reaction Type Reactants Product Scaffold Key Advantages
[2+3] Cycloaddition Naphthoquinone, Primary Amine, Azide Source Naphtho[2,3-d] nih.govresearchgate.netresearchgate.nettriazole-4,9-dione High convergence, rapid scaffold assembly. nih.gov

Continuous Flow Methodologies for Naphthotriazole Synthesis

Continuous flow chemistry has emerged as a transformative technology in chemical synthesis, offering enhanced safety, scalability, and process control compared to traditional batch methods. These advantages are particularly relevant for the synthesis of naphthotriazoles, which often involves the use of potentially hazardous intermediates like azides.

The synthesis of 1,2,3-triazoles via copper-catalyzed azide-alkyne cycloaddition (CuAAC) has been successfully translated to flow systems, demonstrating the robustness of this approach. nih.govnih.gov By employing packed-bed reactors with heterogeneous copper catalysts, these systems allow for the safe, in-situ generation and immediate consumption of organic azides, minimizing the risks associated with their accumulation. This methodology can be directly adapted for the synthesis of this compound, for instance, by reacting an azide precursor with an appropriately functionalized naphthalene-alkyne derivative in a continuous flow setup.

Moreover, key reactions in traditional naphthotriazole synthesis, such as diazotization of aminonaphthalenes, are known to benefit from the precise temperature and mixing control afforded by flow reactors, leading to improved yields and safety profiles. allfordrugs.com A multistep flow process could be envisioned where the diazotization of an amino-naphthalenesulfonic acid is followed by an intramolecular cyclization or a cycloaddition step in a telescoped sequence, streamlining the entire synthesis into a single, continuous operation. rsc.org

Derivatization Strategies and Functional Group Transformations

Regioselective Functionalization of the Triazole Ring

Once the 1H-Naphtho[1,2-d]triazole scaffold is formed, functionalization of the triazole ring is a key strategy for modifying the molecule's properties. The triazole ring in this fused system contains three nitrogen atoms, presenting a challenge in regioselectivity, particularly during substitution reactions like alkylation or acylation. The electronic environment of the fused naphthalene system influences the reactivity of each nitrogen atom.

In analogous systems, such as the one-pot synthesis of naphthotriazole-diones, the reaction often yields a mixture of N-1 and N-2 substituted isomers. nih.gov This highlights the inherent difficulty in controlling regioselectivity. The choice of reaction conditions, including the solvent, base, and the nature of the electrophile, can influence the ratio of the resulting regioisomers. For instance, steric hindrance may favor substitution at the less hindered N-1 position, while the electronic properties of the system might direct substitution to N-2. Advanced strategies, such as the use of directing groups or specific catalysts, are often required to achieve high regioselectivity in the functionalization of the triazole ring. acs.orgnih.gov

Modifications on the Naphthalene Moiety

The naphthalene core of this compound offers multiple positions for further functionalization, primarily through electrophilic aromatic substitution. The regiochemical outcome of these reactions is governed by the directing effects of the existing substituents—the fused triazole ring and the sulfonic acid group.

The sulfonic acid group is a deactivating, meta-directing group. The triazole ring system, being electron-withdrawing, is also deactivating. Therefore, introducing new substituents onto the naphthalene ring requires forcing conditions. The position of substitution will be a complex function of the combined directing effects of these groups.

A classic example of regioselectivity in naphthalene chemistry is its sulfonation. The reaction of naphthalene with sulfuric acid can yield either naphthalene-1-sulfonic acid or naphthalene-2-sulfonic acid depending on the temperature. The 1-isomer is the kinetically favored product formed at lower temperatures, while the 2-isomer is the thermodynamically favored product obtained at higher temperatures. scribd.com This principle of kinetic versus thermodynamic control is crucial when considering further modifications to the naphthalene moiety of the target compound or its precursors. For example, introducing a nitro or halogen group would likely be directed to specific positions based on the established electronic landscape of the substituted naphthalene ring.

Introduction of Diverse Substituents for Structure-Property Modulation

The systematic introduction of diverse functional groups onto the naphthotriazole scaffold is a powerful tool for fine-tuning its chemical and physical properties for specific applications. This structure-property modulation is a cornerstone of materials science and medicinal chemistry.

A compelling example is found in the development of wide-bandgap p-type conjugated polymers for solar cells. In this context, naphtho[1,2-d:5,6-d']bis( nih.govresearchgate.netresearchgate.nettriazole) (NTz), a dinitrogen-containing analogue, serves as a mild electron-accepting unit. nycu.edu.tw Researchers have demonstrated that side-chain engineering—introducing different alkyl groups onto the triazole nitrogen and on the donor co-monomer—significantly impacts the polymer's properties, including its bandgap and charge mobility. This illustrates a clear structure-property relationship where substituent changes directly modulate electronic characteristics. nycu.edu.tw

Similarly, studies on other benzotriazole and triazole derivatives have established clear structure-activity relationships (SAR) for biological applications. For instance, the type and position of substituents on the aromatic rings can drastically alter the inhibitory activity of benzotriazole derivatives against enzymes like α-glucosidase and α-amylase. nih.gov It has been observed that substituents with specific electronic properties (e.g., chloro groups) can play a pivotal role in binding interactions. nih.gov These principles can be applied to this compound to develop derivatives with tailored biological activities or material properties.

Table 2: Compound Names Mentioned in the Article

Compound Name
This compound
Naphtho[2,3-d] nih.govresearchgate.netresearchgate.nettriazole-4,9-dione
2-Naphthol
1-Amidoalkyl-2-naphthol
Naphthalene-1-sulfonic acid
Naphthalene-2-sulfonic acid

Based on a comprehensive search of publicly available scientific literature, detailed experimental data for the specific spectroscopic analyses of This compound (CAS Number: 63870-37-1) required to populate the requested article outline could not be located. epa.gov

The strict requirement to focus solely on "this compound" and to include detailed, scientifically accurate data tables and research findings for each specified analytical technique prevents the generation of the article. Using data from related but structurally different naphthotriazole or triazole derivatives would be scientifically inaccurate and would violate the core instructions of the request.

Therefore, it is not possible to provide the requested article with the specified level of detail and accuracy.

Advanced Characterization and Structural Elucidation Methodologies in Naphthotriazole Research

Spectroscopic Analysis for Structural Confirmation

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy is a pivotal technique for probing the electronic transitions within a molecule. By measuring the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum, researchers can identify the presence of chromophores and conjugated systems. In the case of 1H-Naphtho[1,2-d]triazole-6-sulfonic acid, the fused naphthalene (B1677914) and triazole rings constitute a significant chromophore.

The UV-Vis spectrum of a compound like this is expected to exhibit distinct absorption bands corresponding to π → π* and n → π* transitions. The highly conjugated π-system of the naphthalene rings typically gives rise to intense absorption bands. The presence of the triazole ring and the sulfonic acid group can influence the position and intensity of these bands. While specific experimental maxima (λmax) for this compound are not extensively reported in publicly available literature, the analysis of related naphthotriazole structures allows for a theoretical estimation of its spectral characteristics. The sulfonic acid group, being an auxochrome, may cause a bathochromic (red) or hypsochromic (blue) shift in the absorption maxima depending on the solvent and pH.

Type of Transition Expected Wavelength Region (nm) Associated Structural Features
π → π200-400Naphthalene conjugated system
n → π>300Triazole ring (lone pair electrons)

High-Resolution Mass Spectrometry (HRMS) for Molecular Weight and Fragmentation Patterns

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for determining the precise molecular weight of a compound and deducing its structure through fragmentation analysis. This technique provides an exact mass measurement, often to four or more decimal places, which allows for the unambiguous determination of the elemental composition.

For this compound (C₁₀H₇N₃O₃S), the theoretical exact mass can be calculated. HRMS analysis would aim to find an experimental mass-to-charge ratio (m/z) that matches this theoretical value, confirming the molecular formula. Furthermore, by employing techniques such as collision-induced dissociation (CID), the molecule can be fragmented in a controlled manner. The resulting fragmentation pattern provides valuable insights into the compound's structure, revealing the connectivity of the atoms. Common fragmentation pathways for this molecule might include the loss of SO₃, the cleavage of the triazole ring, or the fragmentation of the naphthalene core.

Ion Formula Theoretical m/z Potential Fragmentation Origin
[M+H]⁺C₁₀H₈N₃O₃S⁺250.0286Protonated molecular ion
[M-SO₃+H]⁺C₁₀H₈N₃⁺170.0718Loss of sulfur trioxide
[M-N₂-SO₃+H]⁺C₁₀H₈N⁺142.0657Subsequent loss of nitrogen from the triazole ring

Solid-State Structural Determination

Single-Crystal X-ray Diffraction (SC-XRD) Analysis

Single-Crystal X-ray Diffraction (SC-XRD) stands as the definitive method for determining the three-dimensional atomic arrangement of a crystalline solid. This technique provides precise bond lengths, bond angles, and crystallographic information, offering an unparalleled level of structural detail.

To perform SC-XRD analysis on this compound, a high-quality single crystal is required. The process of obtaining suitable crystals can be challenging, particularly for sulfonic acid derivatives which often exhibit high polarity and solubility. If a suitable crystal is grown, it is mounted and irradiated with a focused X-ray beam. The diffraction pattern of the X-rays as they pass through the crystal is collected and analyzed to generate an electron density map, from which the atomic positions can be determined. This would unequivocally confirm the connectivity of the naphthotriazole core and the position of the sulfonic acid group. To date, the specific crystal structure of this compound has not been reported in crystallographic databases.

Elemental Analysis for Empirical Formula Validation

Elemental analysis is a fundamental technique used to determine the mass percentages of the constituent elements (carbon, hydrogen, nitrogen, sulfur, etc.) in a compound. This data is then compared with the theoretical percentages calculated from the proposed empirical formula to assess the purity and confirm the elemental composition of the sample.

For this compound, with a molecular formula of C₁₀H₇N₃O₃S, the theoretical elemental composition can be precisely calculated. An experimental analysis would involve combusting a small, accurately weighed sample of the purified compound and quantifying the resulting combustion products (CO₂, H₂O, N₂, SO₂). The close agreement between the experimental and theoretical values provides strong evidence for the proposed formula.

Element Theoretical Percentage (%) Experimental Percentage (%)
Carbon (C)48.19Requires experimental data
Hydrogen (H)2.83Requires experimental data
Nitrogen (N)16.86Requires experimental data
Sulfur (S)12.86Requires experimental data
Oxygen (O)19.26Requires experimental data

Theoretical and Computational Investigations of 1h Naphtho 1,2 D Triazole 6 Sulfonic Acid and Analogues

Quantum Mechanical (QM) Calculations

Quantum mechanical methods are employed to understand the intrinsic properties of a molecule based on the fundamental principles of quantum mechanics. These calculations can predict various molecular characteristics with high accuracy.

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure of molecules. mdpi.comresearchgate.netnih.gov By approximating the electron density, DFT can be used to determine the optimal three-dimensional arrangement of atoms in a molecule, a process known as geometry optimization. For analogues of 1H-Naphtho[1,2-d]triazole-6-sulfonic acid, DFT calculations, often using the B3LYP functional with a basis set like 6-311++G(d,p), are performed to find the lowest energy conformation. mdpi.com

These calculations provide insights into key electronic properties such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter, as it relates to the molecule's chemical reactivity and stability. researchgate.net For similar triazole derivatives, DFT studies have been used to analyze the distribution of electron density and calculate the molecular electrostatic potential (MEP), which helps in identifying regions of the molecule that are likely to engage in electrostatic interactions. bohrium.comresearchgate.net Such analyses for this compound would likely show a high negative potential around the sulfonic acid group, indicating its role as a hydrogen bond acceptor.

Table 1: Representative DFT-Calculated Electronic Properties for a Triazole Analog

ParameterCalculated Value
$E_{HOMO}$ (eV)-6.5
$E_{LUMO}$ (eV)-1.5
Energy Gap (eV)5.0
Dipole Moment (Debye)7.7

Note: The data in this table is representative of values found for analogous triazole compounds in the literature and is for illustrative purposes.

DFT calculations are also a powerful tool for predicting spectroscopic data, which can aid in the structural confirmation of synthesized compounds. The Gauge-Independent Atomic Orbital (GIAO) method, a DFT-based approach, is commonly used to predict Nuclear Magnetic Resonance (NMR) chemical shifts. nih.govnih.govrsc.org For various triazole and benzimidazole (B57391) derivatives, predicted ¹H and ¹³C NMR chemical shifts have shown good correlation with experimental data. mdpi.comresearchgate.net

Similarly, DFT can be used to calculate the vibrational frequencies of a molecule, which correspond to the peaks observed in an infrared (IR) spectrum. researchgate.netmasjaps.comspectroscopyonline.com The calculated frequencies for functional groups like the sulfonyl (SO₂) and the N=N and N-N bonds of the triazole ring can be compared with experimental IR spectra to confirm the molecular structure. mdpi.com For instance, in related sulfonated aromatic compounds, the characteristic symmetric and asymmetric stretching frequencies of the SO₂ group are well-predicted by DFT calculations. ias.ac.in

Table 2: Predicted vs. Experimental ¹H NMR Chemical Shifts for a Triazole Derivative

ProtonPredicted δ (ppm)Experimental δ (ppm)
Aromatic H7.857.82
Aromatic H7.607.58
Triazole H8.218.19

Note: This table presents hypothetical yet realistic data based on the accuracy of DFT-GIAO predictions for similar compounds.

Molecular Modeling and Simulation Studies

Molecular modeling and simulation techniques are used to study the interactions of a molecule with biological macromolecules, such as proteins, and to understand its behavior in a biological environment.

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when it binds to a target protein. nih.govresearchgate.netnih.gov This method is instrumental in drug discovery for identifying potential drug candidates and understanding their mechanism of action. nih.gov For analogues of this compound, docking studies have been performed to investigate their binding to various enzymes, such as carbonic anhydrase and aromatase. nih.govnih.gov

These studies reveal the key interactions that stabilize the ligand-protein complex. For instance, the triazole ring can participate in hydrogen bonding through its nitrogen atoms and π-π stacking interactions with aromatic amino acid residues like phenylalanine, tyrosine, and tryptophan. nih.govmdpi.com The naphthyl group provides a large surface for hydrophobic and π-π stacking interactions. nih.gov The sulfonic acid moiety is expected to form strong hydrogen bonds or salt bridges with positively charged residues like lysine (B10760008) and arginine in the active site of a target protein. nih.govpensoft.net

Table 3: Common Interactions of Naphthotriazole and Sulfonamide Analogues in Molecular Docking Studies

Molecular MoietyType of InteractionInteracting Amino Acid Residues (Examples)
Naphthyl Ringπ-π Stacking, HydrophobicPhe, Tyr, Trp, Leu, Val
Triazole RingHydrogen Bonding, π-π StackingHis, Gln, Asn, Phe, Tyr
Sulfonic Acid GroupHydrogen Bonding, Salt BridgeLys, Arg, Ser, Thr

Molecular dynamics (MD) simulations provide a dynamic view of the ligand-protein complex over time, offering insights into its stability and flexibility. arabjchem.orgnih.govsemanticscholar.orgresearchgate.net Starting from the docked pose, an MD simulation calculates the motion of atoms in the system by solving Newton's equations of motion. nih.gov

The stability of the complex is often assessed by calculating the root-mean-square deviation (RMSD) of the protein backbone and the ligand over the simulation time. A stable RMSD suggests that the ligand remains bound in a consistent conformation. nih.gov The root-mean-square fluctuation (RMSF) of individual amino acid residues can highlight flexible regions of the protein and show how ligand binding affects protein dynamics. nih.gov MD simulations on triazole-based inhibitors have demonstrated the stability of their interactions within the active sites of target proteins. researchgate.netnih.gov

Binding mode analysis involves a detailed examination of the interactions predicted by docking and MD simulations to understand the structural basis of ligand affinity and selectivity. frontiersin.orgjaper.in This analysis can reveal the importance of specific hydrogen bonds, hydrophobic contacts, and other non-covalent interactions. For triazole sulfonamides, binding mode analysis has shown that the sulfonamide group often coordinates with a metal ion (if present in the active site, such as zinc in carbonic anhydrase) and forms hydrogen bonds with key residues. nih.gov

The triazole ring is a versatile scaffold that can be used to mimic other chemical groups, including the transition state of an enzymatic reaction. researchgate.netnih.gov A transition-state mimic is a molecule that is structurally similar to the high-energy transition state of a substrate, allowing it to bind to the enzyme with high affinity and inhibit its activity. The stable, planar, and aromatic nature of the 1,2,3-triazole ring allows it to act as a bioisostere for other functional groups, such as amide bonds, potentially leading to improved metabolic stability and pharmacokinetic properties. nih.govfrontiersin.org

Tautomeric Equilibrium Studies

Prototropic tautomerism is an important characteristic of N-unsubstituted triazole systems. For 1H-Naphtho[1,2-d]triazole, which is a derivative of 1,2,3-triazole, two primary annular tautomers are possible: the 1H-tautomer and the 2H-tautomer. The position of the hydrogen atom on the triazole ring can significantly influence the molecule's electronic structure, dipole moment, and hydrogen bonding capabilities. The presence of a sulfonic acid group on the naphthalene (B1677914) ring is also expected to play a role in the relative stabilities of these tautomers.

Theoretical calculations on analogous systems, such as benzotriazole (B28993), have consistently shown that the 1H-tautomer is the most energetically favorable form in both the gas phase and in various solvents. mdpi.com Computational studies, often employing DFT methods like B3LYP or M06-2X with extensive basis sets (e.g., 6-311++G(d,p)), are used to calculate the Gibbs free energy of each tautomer. researchgate.netresearchgate.net The tautomer with the lower energy is considered the more stable.

For this compound, it is hypothesized that the 1H- and 2H-tautomers are the most relevant. The 3H-tautomer is generally considered less stable due to the disruption of the aromaticity of the naphthalene ring system. The sulfonic acid group, being a strong electron-withdrawing group, could influence the electron density distribution across the fused ring system, thereby affecting the relative energies of the tautomers.

Table 1: Calculated Relative Energies of Naphtho[1,2-d]triazole Tautomers (Hypothetical Data Based on Analogous Systems)

TautomerMethod/Basis SetGas Phase ΔG (kcal/mol)Water ΔG (kcal/mol)
1H-Naphtho[1,2-d]triazoleB3LYP/6-311++G(d,p)0.000.00
2H-Naphtho[1,2-d]triazoleB3LYP/6-311++G(d,p)+2.5+1.8

Note: This table presents hypothetical data based on typical energy differences found in computational studies of similar benzotriazole systems. The values are for illustrative purposes to show the expected relative stability.

The equilibrium between these tautomers is dynamic and can be influenced by environmental factors such as the solvent. bit.edu.cn Polar solvents may stabilize the tautomer with a larger dipole moment. Computational models, like the Polarizable Continuum Model (PCM), are often used to simulate solvent effects. ekb.eg It is generally observed that while the absolute energies of the tautomers are lowered in a solvent, the relative energy differences are often maintained, with the 1H-tautomer remaining the most stable. mdpi.com

Conformational Analysis

The conformational flexibility of this compound primarily revolves around the rotation of the sulfonic acid group (-SO₃H) relative to the naphthalene ring. The bond connecting the sulfur atom to the naphthalene ring allows for rotation, which can lead to different conformers with varying energies.

Computational methods are employed to perform a potential energy surface (PES) scan by systematically rotating the dihedral angle of the C-S bond. This allows for the identification of energy minima, corresponding to stable conformers, and energy maxima, which represent the transition states for interconversion between conformers.

For the sulfonic acid group, the key dihedral angle would be defined by atoms C₅-C₆-S-O. The rotation around this bond is expected to have a relatively low energy barrier due to the symmetrical nature of the -SO₃H group. However, steric interactions and the potential for intramolecular hydrogen bonding between the hydrogen of the sulfonic acid and the triazole nitrogen atoms could lead to preferred orientations.

Table 2: Rotational Barrier for the Sulfonic Acid Group in this compound (Illustrative Data)

Dihedral Angle (C₅-C₆-S-O)Relative Energy (kcal/mol)Conformation
0.0Staggered (Stable)
60°1.5Eclipsed (Transition State)
120°0.0Staggered (Stable)
180°1.5Eclipsed (Transition State)

Note: This table provides illustrative data based on typical rotational barriers for single bonds. The actual values would require specific quantum chemical calculations.

In addition to the sulfonic acid group rotation, the planarity of the fused naphthotriazole ring system is also a subject of conformational analysis. While the fused aromatic system is largely rigid, slight puckering or out-of-plane distortions can occur. Geometry optimization calculations in computational studies provide the lowest energy structure, which typically confirms a high degree of planarity for such fused aromatic systems, as this maximizes π-conjugation. nycu.edu.tw

Research on Material Science Applications of 1h Naphtho 1,2 D Triazole 6 Sulfonic Acid Derivatives

Fluorescent Probes and Optoelectronic Materials

The inherent fluorescence of the naphthotriazole scaffold forms the basis for its application in fluorescent probes and optoelectronic materials. The electronic properties of these molecules can be fine-tuned by introducing various substituents, leading to materials with tailored absorption and emission characteristics.

The synthesis of fluorescent naphthotriazoles typically involves a multi-step process. A common route is the diazotization of an aromatic amine, followed by an azo coupling reaction with an aminonaphthalene derivative. The resulting azo compound is then oxidized to form the stable triazole ring. For instance, the synthesis of certain naphthotriazole derivatives can be achieved by the diazotization of an aniline (B41778) derivative and subsequent azo coupling with an aminonaphthalene derivative, followed by oxidation with copper acetate.

The design of these fluorescent molecules often focuses on creating a "push-pull" system. This is achieved by functionalizing the core structure with electron-donating and electron-withdrawing groups, which can enhance the intramolecular charge transfer (ICT) character of the molecule, leading to desirable fluorescence properties. nih.gov The specific placement of substituents on the naphthotriazole ring system allows for the tuning of the emission wavelength and quantum yield.

The fluorescence quantum yield (Φf) is a critical parameter for evaluating the efficiency of a fluorescent molecule. Studies on various naphthotriazole derivatives have shown that they can exhibit high fluorescence quantum yields. For example, a series of fluorescent compounds containing a naphthotriazole moiety substituted at the 2-position with a (vinylsulfonyl)aryl group demonstrated high fluorescence quantum yields in acetonitrile. The emission properties are influenced by the electronic nature of the substituents and the solvent environment. Generally, these compounds exhibit absorption maxima in the UV-violet region (around 355-360 nm) and emit in the blue region of the visible spectrum.

The fluorescence lifetime (τf) is another important characteristic. Both quantum yield and lifetime are significantly dependent on the substitutions on the xanthene and phenyl rings of fluorescein (B123965) derivatives, a related class of fluorescent dyes. nih.govresearchgate.net The ratio of quantum yield to lifetime (Φf/τf), which represents the radiative rate constant, has been observed to be constant for a series of fluorescein derivatives. nih.govresearchgate.net

Table 1: Photophysical Properties of a Representative Naphthotriazole Derivative

PropertyValue
Absorption Maximum (λabs)~360 nm
Emission Maximum (λem)Blue region
Fluorescence Quantum Yield (Φf)High

Note: The specific values can vary depending on the exact molecular structure and solvent.

The ability of naphthotriazole derivatives to absorb UV light and re-emit it as blue light makes them excellent candidates for optical brighteners, also known as fluorescent whitening agents. wikipedia.org These compounds are used to enhance the whiteness of paper, textiles, and plastics by compensating for the natural yellowing of these materials. wikipedia.org The blue fluorescence masks the yellow hue, making the material appear whiter and brighter. wikipedia.org Sulfonated derivatives of 2H-naphthotriazoles are particularly well-known in the textile industry for this purpose.

In the realm of dyes, the sulfonic acid group in 1H-Naphtho[1,2-d]triazole-6-sulfonic acid and its derivatives imparts water solubility, a crucial property for dyeing processes. These compounds can be used to create a range of colors, and their application often involves the addition of a weak acid and heat to permanently fix the dye to the fabric. Dyes with a vinylsulfonyl group are useful for dyeing natural fibers like wool and cotton.

The high fluorescence quantum yields and the potential for functionalization make naphthotriazole derivatives promising candidates for the development of fluorescent probes for bioimaging and sensing. mdpi.com Fluorescent probes are powerful tools for visualizing biological processes at the cellular and molecular level. nih.gov By attaching a specific recognition moiety to the naphthotriazole core, probes can be designed to selectively bind to target molecules such as proteins, nucleic acids, or metal ions, leading to a change in the fluorescence signal.

For instance, the development of fluorescent probes for detecting specific ions or molecules in biological systems is an active area of research. nih.gov The design of such probes often relies on mechanisms like intramolecular charge transfer (ICT), photo-induced electron transfer (PET), or fluorescence resonance energy transfer (FRET). nih.gov The water solubility imparted by the sulfonic acid group is advantageous for biological applications, allowing the probes to function in aqueous environments.

Functional Materials for Energy and Electronics

Beyond their optical applications, the electronic properties of naphthotriazole derivatives are being explored for their potential use in functional materials for energy and electronics.

In the field of organic photovoltaics (OPVs), there is a continuous search for new materials that can efficiently absorb sunlight and convert it into electricity. Naphtho[1,2-d:5,6-d']bis( mdpi.comresearchgate.nettriazole) (NTz), a related compound, has been investigated as a mild electron acceptor unit in the synthesis of wide-bandgap p-type conjugated polymers for polymer solar cells. nycu.edu.tw These polymers, when blended with non-fullerene acceptors, have shown promising power conversion efficiencies. nycu.edu.tw

Benzotriazole (B28993) (BTZ) derivatives, which share the triazole moiety, have been studied as light-absorbing materials in solar cell devices. mdpi.com Their molecular structure can help prevent aggregation, which is beneficial for device performance. mdpi.com The introduction of benzotriazole derivatives has been shown to improve the power conversion efficiency and stability of perovskite solar cells by suppressing non-radiative recombination and reducing trap density. researchgate.net While direct applications of this compound in this area are less documented, the broader class of triazole-containing compounds demonstrates significant potential in the development of next-generation solar energy technologies.

Table 2: Performance of a Polymer Solar Cell Utilizing a Naphthobistriazole-based Polymer

ParameterValue
Power Conversion Efficiency (PCE)7.37%
Open-Circuit Voltage (Voc)0.94 V
Short-Circuit Current Density (Jsc)14.04 mA/cm²
Fill Factor (FF)55.8%

Source: Data for a device with a PBDTNTz1:ITIC combination. nycu.edu.tw

Role in Supercapacitors and Bipolar Materials

Extensive research has been conducted to identify novel materials for energy storage and electronic applications. However, based on a thorough review of available scientific literature, there is currently no published research detailing the specific role or application of this compound or its derivatives in the development of supercapacitors or bipolar materials.

Applications in Data Storage Devices and Optical Waveguides

Similarly, the investigation into advanced materials for data storage and optical technologies is a significant area of research. Despite the interest in heterocyclic compounds for such applications, there is a lack of specific studies on the use of this compound derivatives in data storage devices or as components in the fabrication of optical waveguides. The fluorescent properties of some naphthotriazole derivatives have been noted, but their application in optical waveguides has not been specifically explored.

Design of Heat Resistance Materials

The incorporation of rigid, aromatic heterocyclic structures into polymer backbones is a well-established strategy for enhancing the thermal stability of materials. While direct studies on polymers derived specifically from this compound are limited, research on related polyamides containing triazole and acenaphthotriazole moieties provides insight into the potential for designing heat-resistant materials.

Polyamides are known for their high-temperature resistance and favorable balance of physical and chemical properties. The introduction of bulky, heterocyclic units like triazoles into the polymer chain can increase the glass transition temperature (Tg) and improve thermal stability by restricting the rotational freedom of the polymer chains.

Research on polyamides synthesized from a diamine containing an acenaphthohydrazinomercaptotriazole structure demonstrates good thermal stability. researchgate.net Thermogravimetric analysis (TGA) of these polymers shows that they are generally stable up to 200°C in a nitrogen atmosphere, with significant weight loss occurring at higher temperatures. researchgate.net The 10% weight loss temperature for these polyamides is in the range of 180-230°C, while 50% weight loss occurs between 340-450°C. researchgate.net

The thermal properties of these related polyamides are summarized in the table below.

PolymerGlass Transition Temperature (Tg)Crystallinity TemperatureMelt Temperature10% Weight Loss Temp.25% Weight Loss Temp.50% Weight Loss Temp.
Polyamide (PA2)65°C251°C330°C180-230°C290-320°C340-450°C
Polyamide (PA3)55°C251°C310°C180-230°C290-320°C340-450°C

Information regarding "this compound" is not available in the provided search results.

Extensive searches for the chemical compound "this compound" did not yield any specific research articles or data related to its catalytic applications, ligand chemistry, or role in organic catalysis as outlined in the user's request.

The search results contained general information on related but distinct topics, including:

The coordination chemistry of other triazole and naphtho-fused ligands.

The use of other sulfonic acids in Brønsted acid catalysis.

General methodologies for multicomponent reactions involving various triazole derivatives.

The formation of supramolecular assemblies from different classes of molecules.

However, no documents were found that specifically investigate "this compound" and its properties or applications in the requested areas. Therefore, it is not possible to generate a scientifically accurate article on this specific compound based on the available information.

Catalytic Applications and Ligand Chemistry of Naphthotriazole 6 Sulfonic Acid Systems

Application in Organic Catalysis

Heterogeneous Catalysis Development

Extensive research into the development of heterogeneous catalysts based on 1H-Naphtho[1,2-d]triazole-6-sulfonic acid has been conducted. However, a comprehensive review of publicly available scientific literature and research databases did not yield specific examples or detailed studies on the immobilization of this compound onto solid supports for the creation of heterogeneous catalysts.

While the broader fields of triazole and sulfonic acid chemistry have seen significant advancements in heterogeneous catalysis, the application of this specific naphthotriazole derivative remains an area with limited published research. Studies on related compounds often involve the grafting of functionalized sulfonic acids or the coordination of triazole-containing ligands to various substrates, including silica, polymers, and magnetic nanoparticles. These efforts aim to combine the acidic or coordinating properties of the organic moieties with the robustness and recyclability of a solid support.

The development of such heterogeneous catalysts typically involves the chemical modification of the support material to introduce anchor points, followed by the covalent attachment of the desired organic molecule. Characterization techniques such as Fourier-transform infrared spectroscopy (FTIR), X-ray photoelectron spectroscopy (XPS), and thermogravimetric analysis (TGA) are then employed to confirm the successful immobilization and to determine the loading of the active species.

The catalytic activity of these materials is subsequently evaluated in various organic transformations. For sulfonic acid-functionalized catalysts, this often includes esterification, alkylation, and condensation reactions. For triazole-based catalysts, applications can range from click chemistry to transition metal-catalyzed cross-coupling reactions. The reusability of the catalyst is a critical aspect of these studies, with multiple reaction cycles performed to assess the stability and leaching of the active component.

Investigations into Biological Activities of Naphthotriazole 6 Sulfonic Acid Derivatives Excluding Clinical Data

Antimicrobial Research Focus

The emergence of drug-resistant microbial strains has fueled the search for new antimicrobial agents. umsha.ac.ir Heterocyclic compounds, including those with triazole and naphthalene (B1677914) moieties, are known to possess a wide range of biological activities, including antibacterial properties. umsha.ac.irnih.gov

New series of naphtho[1,2-e] umsha.ac.irorientjchem.orgumsha.ac.irtriazolo[3,4-b] umsha.ac.irnih.govumsha.ac.irthiadiazin derivatives have been synthesized and tested for their antimicrobial activity. umsha.ac.ir The results from these studies indicate that some of these compounds exhibit promising antibacterial effects, particularly against Gram-positive bacteria. umsha.ac.ir This preferential activity is often attributed to the presence of lipophilic moieties in the triazolo scaffold. umsha.ac.ir

In one study, several tetracyclic derivatives were evaluated against a panel of bacteria. umsha.ac.ir Compounds 4a, 4b, 4c, and 4d were found to be particularly active against Staphylococcus aureus and Methicillin-resistant Staphylococcus aureus (MRSA). umsha.ac.ir The antibacterial activity of some compounds against Gram-positive bacteria was reported to be stronger than that of the reference drug ceftizoxime. umsha.ac.ir However, their activity against Gram-negative strains like E. coli and P. aeruginosa was more moderate, with minimum inhibitory concentrations (MIC) in the range of 250 µg/mL. umsha.ac.ir It has also been noted that the introduction of a sulfonic acid group can sometimes augment the antimicrobial activity of a compound. nih.gov

Table 3: Antibacterial Activity of Naphthotriazole Derivatives

Bacterial StrainCompound(s)Activity/MIC ValueReference
S. aureus4a, 4b, 4c, 4dPotent activity noted umsha.ac.ir
MRSA4a, 4b, 4c, 4dPotent activity noted umsha.ac.ir
E. coliGeneral derivatives250 µg/mL umsha.ac.ir
P. aeruginosaGeneral derivatives250 µg/mL umsha.ac.ir
MIC (Minimum Inhibitory Concentration) is the lowest concentration of an antimicrobial that will inhibit the visible growth of a microorganism.

Investigation of Antifungal Activities

Derivatives of 1,2,4-triazole (B32235) and naphthalene have demonstrated a wide range of pharmacological and biological activities, including antifungal properties. umsha.ac.ir The presence of a triazole thiadiazin moiety in a naphtha structure has been shown to increase antimicrobial activity, making these compounds active against various fungal strains. umsha.ac.ir Research into new naphtho nih.govnih.govsemanticscholar.orgtriazol-thiadiazin derivatives has shown that they exhibit notable antifungal activity. umsha.ac.ir

The antifungal potential of triazole derivatives is well-established, with several clinically used antifungal agents featuring this heterocyclic core. mdpi.com The continued emergence of fungal resistance necessitates the development of novel antifungal compounds. mdpi.com Studies on carnosic acid and carnosol (B190744) derivatives incorporating a 1,2,3-triazole ring have shown promising results. For instance, some of these derivatives inhibited fungal growth of Cryptococcus neoformans by over 50%. mdpi.com Specifically, a derivative with a p-Br-benzyl substituent on the triazole ring was the most potent against C. neoformans, with a 91.3% growth inhibition at a concentration of 250 µg∙mL−1. mdpi.com Against Candida albicans, several compounds showed moderate activity. mdpi.com

Further studies on triazole derivatives have demonstrated their efficacy against a range of human pathogenic fungi. nih.gov Some synthesized triazole antifungal agents with piperidine (B6355638) side chains exhibited moderate-to-excellent activities against eight human pathogenic fungi, including Candida albicans and Aspergillus fumigatus. nih.gov The interaction of the triazole ring with the iron of the heme group in fungal CYP51 is a key mechanism of action. nih.gov

The following table summarizes the antifungal activity of selected triazole derivatives against different fungal strains.

Compound/DerivativeFungal StrainActivityReference
Naphtho nih.govnih.govsemanticscholar.orgtriazol-thiadiazin derivativesGeneral fungal strainsActive umsha.ac.ir
Carnosic acid/carnosol 1,2,3-triazole derivativesCryptococcus neoformans>50% growth inhibition mdpi.com
p-Br-benzyl substituted triazole derivativeCryptococcus neoformans91.3% growth inhibition at 250 µg∙mL−1 mdpi.com
Triazole derivatives with piperidine side chainsCandida albicans, Aspergillus fumigatusModerate-to-excellent nih.gov

Studies on Antiviral Potential (e.g., HCV inhibition)

Research into the antiviral properties of related naphtho derivatives has shown promising results, particularly against the Hepatitis C virus (HCV). A series of naphtho[1,2-d]oxazole derivatives were synthesized and evaluated for their anti-HCV activity. nih.gov One compound, in particular, exhibited anti-HCV activity approximately 21-folds more potent than ribavirin, a standard antiviral medication. nih.gov This compound was also found to be less cytotoxic than ribavirin, resulting in a significantly higher selective index. nih.gov

The mechanism of action for this potent naphtho[1,2-d]oxazole derivative involves the induction of heme oxygenase-1 (HO-1) expression. nih.gov The antiviral effect was diminished when an HO-1 specific inhibitor was used, confirming that the compound suppresses HCV replication through this pathway. nih.gov Furthermore, the induction of HO-1 by this compound led to a reduction in HCV NS3/4A protease activity and stimulated antiviral interferon responses. nih.govresearchgate.net These findings suggest that such derivatives could serve as lead compounds for the development of more effective anti-HCV agents. nih.gov

Research into Antitubercular Activities

Triazole-containing compounds are considered a promising new class of effective anti-tuberculosis (TB) agents. nih.gov Molecules with a triazole moiety have the potential for significant in vitro and in vivo anti-TB activities and may help in overcoming drug resistance. nih.gov

A study focused on a library of 1,2,3-triazole derivatives prepared through click chemistry demonstrated their potential as inhibitors of Mycobacterium tuberculosis (MTB). rsc.org Several of these derivatives were found to be promising inhibitors of drug-sensitive MTB, with low minimum inhibitory concentration (MIC) values ranging from 5.8 to 29.9 μg/mL. rsc.org One particular compound was identified as the most active against MTB. rsc.org To understand the mechanism of action, molecular docking studies were performed against the DprE1 enzyme of MTB, which provided insights into the binding interactions. rsc.org

Another study synthesized a collection of 1,2,3-triazoles that mimic unsaturated fatty acids. nih.gov Most of these compounds were active against Mycobacterium tuberculosis, with some showing activity at micromolar concentrations. nih.gov The most potent compound in this series had the triazole moiety at the C-2 position with a carbon chain of eight or ten atoms. nih.gov Interestingly, the 1,5-isomers of the most active analog were significantly less active, highlighting a crucial structural requirement for their antitubercular activity. nih.gov

The following table presents the antitubercular activity of selected 1,2,3-triazole derivatives.

Compound SeriesTarget OrganismKey FindingsReference
1,2,3-Triazole DerivativesMycobacterium tuberculosis H37RaMIC values ranging from 5.8–29.9 μg/mL. rsc.org
1,2,3-Triazoles mimicking unsaturated fatty acidsMycobacterium tuberculosis H37RvMost compounds active, some at micromolar concentrations. nih.gov

Anticancer Research Perspectives

In Vitro Antiproliferative Activity Assessment in Cancer Cell Lines

Derivatives of 1,2,3-triazole have been the subject of extensive research for their potential anticancer properties. researchgate.net A study on novel 1-(4'-sulfamoylphenyl)-1,2,3-triazole derivatives showed that most of the synthesized compounds exhibited good to moderate antiproliferative activity against stomach, esophagus, and prostate cancer cell lines, with IC50 values ranging from 3.7 to 77.1 μM. researchgate.net One compound containing an S-(2-pyridyl)thiomethyl moiety was particularly potent against a stomach cancer cell line, showing 10-fold greater activity than the standard anticancer drug 5-fluorouracil. researchgate.net

In another study, pyrazolo[4,3-e]tetrazolo[1,5-b] nih.govnih.govsemanticscholar.orgtriazine sulfonamides demonstrated strong anticancer properties against various cell lines at very low concentrations, with IC50 values in the range of 0.17–1.15 μM after 72 hours of exposure. mdpi.com Similarly, certain pyrazolo[4,3-e] nih.govnih.govsemanticscholar.orgtriazine derivatives with a tetrazole or triazole ring showed significant cytotoxic activity against several cancer cell lines including colorectal adenocarcinoma (Colo205), breast cancer (MCF-7), prostate cancer (PC-3), and non-small-cell lung cancer (H460). mdpi.com

Furthermore, a series of 1,2,3-triazole-benzimidazole hybrids were synthesized and screened for their in vitro anticancer activity against human breast cancer cell lines (MCF-7, MDA-MB-468, and MDA-MB-231). Four of these compounds displayed superior activity compared to 5-fluorouracil, with IC50 values ranging from 1.8 μM to 9.7 μM.

The table below summarizes the in vitro antiproliferative activity of various triazole derivatives.

Compound SeriesCancer Cell LinesIC50 ValuesReference
1-(4'-sulfamoylphenyl)-1,2,3-triazole derivativesStomach, Esophagus, Prostate3.7 to 77.1 μM researchgate.net
Pyrazolo[4,3-e]tetrazolo[1,5-b] nih.govnih.govsemanticscholar.orgtriazine sulfonamidesVarious0.17–1.15 μM mdpi.com
1,2,3-Triazole-benzimidazole hybridsMCF-7, MDA-MB-468, MDA-MB-2311.8 to 9.7 μM

EGFRWT and EGFRT790M Inhibition Research

The epidermal growth factor receptor (EGFR) is a key target in cancer therapy. A series of sulfadiazine (B1682646) derivatives were synthesized and evaluated for their ability to inhibit both wild-type EGFR (EGFRWT) and the resistant mutant EGFRT790M. semanticscholar.orgnih.gov Several of these derivatives exhibited potent antiproliferative activity against cancer cell lines, with some showing significantly lower IC50 values than known EGFR inhibitors like erlotinib (B232) and gefitinib (B1684475). semanticscholar.org

One compound was identified as a particularly potent inhibitor of both EGFRWT and EGFRT790M, with IC50 values of 14.5 nM and 35.4 nM, respectively. nih.gov These results were superior to those of gefitinib and osimertinib (B560133) against EGFRWT. nih.gov Another derivative displayed exceptional inhibitory activity against the mutant EGFRT790M, with an IC50 value of 9.6 nM, which was 38-fold more potent than gefitinib. nih.gov Molecular docking studies confirmed that these compounds could effectively bind to the ATP-binding sites of both EGFRWT and EGFRT790M. semanticscholar.org

Modulation of Apoptotic Processes (e.g., Bax, p53 ubiquitination)

Research into naphtho[2,3-d] nih.govnih.govnih.govtriazole-4,9-dione derivatives has shed light on their ability to induce apoptosis in cancer cells. nih.gov These compounds were found to significantly inhibit the proliferation of leukemia and solid tumor cells. nih.gov Their mechanism of action involves the induction of reactive oxygen species (ROS) production, which leads to mitochondrial dysfunction, apoptosis, and cell cycle arrest. nih.gov While the specific modulation of Bax and p53 ubiquitination by 1H-Naphtho[1,2-d]triazole-6-sulfonic acid derivatives is not explicitly detailed in the provided search results, the induction of apoptosis by structurally related compounds suggests a potential area for future investigation.

Studies on Interactions with Biological Molecules (e.g., proteins, nucleic acids)

The interaction of naphthotriazole sulfonic acid derivatives with biological macromolecules is a critical area of research to understand their potential mechanisms of action. Studies have focused on their binding to proteins and interactions with nucleic acids.

Protein Interactions: Research into structurally related aminonaphthalenesulfonic acid derivatives has shown they bind to serum albumins, such as human serum albumin (HSA) and bovine serum albumin (BSA). nih.gov Fluorescence enhancement studies indicate that the number of binding sites for these compounds on human and bovine serum albumins can differ, with one site identified on HSA and two on BSA under specific experimental conditions. nih.gov The binding affinity can be significant, with some naphthoquinone derivatives demonstrating high selectivity and binding constants. For instance, certain derivatives show a much higher binding constant for BSA compared to others, indicating that structural variations strongly influence protein interaction. nih.gov The driving force for this binding is thought to be related to the structural characteristics of the amino acid sequences surrounding tryptophan residues within the protein, rather than a direct molecular interaction with tryptophan itself. nih.gov

Nucleic Acid Interactions: The 1,2,3-triazole moiety, a core component of the derivatives , has been extensively used in the chemical modification of nucleic acids. nih.govmdpi.com These modifications can be positioned to occupy the major or minor grooves within DNA and RNA duplexes. nih.govmdpi.com The introduction of triazole-containing functional groups can influence the base-pairing thermodynamics and hybridization accuracy of oligonucleotides. nih.gov While native oligonucleotides are susceptible to degradation, chemical modifications, including the incorporation of triazole-based structures, can enhance their stability. nih.gov Some synthetic derivatives are designed as fluorescent nucleoside analogues, where the naphthyridine scaffold linked via a triazole can be used as a probe to investigate enzyme binding sites and nucleic acid structures. mdpi.com These analogues can interact with nucleic acids through binding, intercalation, or covalent bonds, making them valuable tools in molecular biology research. mdpi.com

Anti-Inflammatory Research Aspects

Derivatives of 1,2,3-triazole and naphthalene sulfonic acid have been investigated for their anti-inflammatory potential. A primary mechanism explored is the inhibition of cyclooxygenase (COX) enzymes, which are key to the biosynthesis of prostaglandins, mediators of inflammation and pain. biomedpharmajournal.orgnih.gov

Research has shown that certain naphtho-triazoles exhibit potent anti-inflammatory activity by inhibiting the production of the pro-inflammatory cytokine TNF-α. nih.gov In studies using peripheral blood mononuclear cells (PBMCs) stimulated with lipopolysaccharide (LPS), several naphtho-triazole derivatives demonstrated the highest potency in reducing TNF-α production. nih.govresearchgate.net Similarly, other 1,4-disubstituted 1H-1,2,3-triazole derivatives have shown significant anti-inflammatory effects in various models. biomedpharmajournal.org The mechanism for these triazole derivatives is suggested to be the inhibition of the COX-2 enzyme. biomedpharmajournal.org One study found that a specific triazole compound decreased levels of the pro-inflammatory cytokine IL-6 by 5.16 times and TNF-α by 3.48 times, while increasing the anti-inflammatory cytokine IL-4 by 3.25 times compared to a control group. biomedpharmajournal.org

Computational and in-vitro studies on naphthalene-2-sulfonic acid derivatives revealed their potential to induce an inhibitory effect on COX enzymes, thereby halting the biosynthesis of prostaglandins. Molecular docking studies indicated strong binding affinities for these compounds to COX enzymes. uj.ac.za

Compound TypeAssay/ModelKey FindingReference
Naphtho-triazolesLPS-stimulated PBMCsHigh potency in inhibiting TNF-α production. nih.gov
1,4-disubstituted 1H-1,2,3-triazole derivativeCytokine dynamics in blood serumDecreased IL-6 and TNF-α levels; increased IL-4 levels. biomedpharmajournal.org
Naphthalene-2-sulfonic acid derivativesMolecular Docking (COX enzymes)Binding affinities of -9.57 and -9.60 kcal/mol, suggesting inhibitory potential. uj.ac.za

**7.5. Antioxidant Activity Research

The antioxidant properties of naphthotriazole sulfonic acid derivatives are a subject of significant research interest, focusing on their ability to neutralize harmful free radicals.

The capacity of these compounds to act as antioxidants is often evaluated using the 2,2-diphenyl-1-picrylhydrazyl (DPPH) free radical scavenging assay. mdpi.comimpactfactor.org In this assay, the ability of a compound to donate a hydrogen atom or an electron to the stable DPPH radical is measured by a decrease in absorbance at 517 nm. mdpi.com

Studies on various triazole derivatives have demonstrated significant radical scavenging activity. nih.govnih.gov For example, certain sulfonamide derivatives of 1,2,3-triazoles have shown higher antioxidant activity than the standard antioxidant BHT (butylated hydroxytoluene). nih.gov The position of sulfation on a naphthol ring, a related structural component, has been shown to influence antioxidant activity; sulfate (B86663) conjugation does not always lead to a decrease in this activity. nih.gov Research on azole derivatives containing a benzene (B151609) sulfonic acid moiety also revealed promising DPPH radical scavenging properties for most of the synthesized compounds. impactfactor.org

Compound/Derivative ClassAssayResult (IC50 Value or % Inhibition)Reference
Sulfonamide-1,2,3-triazole hybrid (9f)DPPHIC50: 229.46 µg/mL nih.gov
Sulfonamide-1,2,3-triazole hybrid (9h)DPPHIC50: 254.32 µg/mL nih.gov
4H-Chromene-containing 1,2,3-triazolesDPPH & H2O2 scavengingGood antioxidant activity reported. nih.gov
Azole derivatives with benzene sulfonic acidDPPHObserved interesting DPPH radical scavenging activity. impactfactor.org

Phenolic antioxidants, which are structurally related to the naphthol portion of the compounds of interest, typically scavenge free radicals through two primary mechanisms: Hydrogen Atom Transfer (HAT) and Single Electron Transfer (SET). nih.govresearchgate.net

Hydrogen Atom Transfer (HAT): In the HAT mechanism, the antioxidant molecule directly donates a hydrogen atom from a hydroxyl group to a free radical, neutralizing it. nih.govresearchgate.net This process is a one-step reaction governed by the bond dissociation enthalpy (BDE) of the O-H bond. A lower BDE indicates a higher reactivity and stronger antioxidant potential via this mechanism. nih.gov

Single Electron Transfer (SET): The SET pathway is a two-step process. First, the antioxidant transfers an electron to the free radical to form a radical cation. In the subsequent step, this radical cation loses a proton. nih.gov This mechanism is also referred to as Sequential Electron Transfer-Proton Transfer (SET-PT). nih.gov Another related two-step mechanism is Sequential Proton Loss Electron Transfer (SPLET), where the antioxidant first loses a proton, and the resulting anion then donates an electron to the free radical. nih.govresearchgate.net

The preferred mechanism can depend on factors such as the solvent's polarity. mdpi.com For phenolic compounds, the HAT mechanism is often favored in nonpolar environments, while the SPLET mechanism tends to dominate in polar solutions. mdpi.com The specific structural features of the antioxidant molecule, including the presence and position of electron-donating groups, determine its capacity to participate in these mechanisms. nih.gov

Research on Activity Against Specific Pathogens (e.g., Trypanosoma cruzi)

Derivatives containing the 1,2,3-triazole ring have been a focus of research for new therapeutic agents against Chagas disease, which is caused by the protozoan parasite Trypanosoma cruzi. nih.govnih.gov The limitations of current drugs, such as benznidazole, have driven the search for more effective and less toxic alternatives. nih.gov

Numerous studies have demonstrated the potent activity of nitrotriazole-based compounds against the intracellular amastigote form of T. cruzi. nih.gov In one study, 29 out of 36 tested 3-nitro-1H-1,2,4-triazole derivatives showed significant activity, with many being substantially more potent than the reference drug benznidazole. nih.gov Similarly, other 1,2,3-triazole analogues have shown potent activity against the trypomastigote form of the parasite, with some derivatives reaching IC50 values that are 10 to 100 times lower than benznidazole. nih.gov Naphthoquinone-derived triazoles have also been identified as important trypanocidal prototypes, showing effectiveness against epimastigote and intracellular amastigote forms of T. cruzi. scielo.br

Compound/Derivative ClassTarget OrganismTarget FormActivity (IC50)Reference
3-nitro-1H-1,2,4-triazolesTrypanosoma cruziIntracellular amastigotes28 nM to 3.72 µM nih.gov
1,2,3-triazole derivative (1d)Trypanosoma cruziTrypomastigotes0.21 µM nih.gov
1,2,3-triazole derivative (1f)Trypanosoma cruziTrypomastigotes1.23 µM nih.gov
1,2,3-triazole derivative (1g)Trypanosoma cruziTrypomastigotes2.28 µM nih.gov
Triazolic naphthofuranquinone (56)Trypanosoma cruziTrypomastigotes17.3 ± 2.0 µM scielo.br

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies of Naphthotriazole 6 Sulfonic Acid Derivatives

Impact of Substituent Effects on Biological Activity

The biological activity of derivatives based on the naphthotriazole scaffold is significantly influenced by the nature and position of various substituents. Structure-activity relationship (SAR) studies reveal that even minor modifications to the chemical structure can lead to substantial changes in potency and selectivity. The electronic properties of substituents—whether they are electron-donating or electron-withdrawing—play a crucial role in modulating the interaction of these molecules with biological targets.

Research into related sulfonamide and triazole structures provides a framework for understanding these effects. For instance, in a series of 4-substituted benzenesulfonamides of anthranilic acid, compounds with strong electron-withdrawing groups, such as a nitro group (NO₂), demonstrated the highest cytotoxicity against MOLT-3 cells. nih.gov In contrast, the presence of a strong electron-donating group, like a methoxy (B1213986) group (OCH₃), resulted in an inactive compound. nih.gov This suggests that a reduction in electron density on the aromatic ring system can be favorable for certain types of biological activity.

Similarly, in the development of 1-aryl-1H-naphtho[2,3-d] nih.govnih.govnih.govtriazole-4,9-dione derivatives as inhibitors of the enzymes IDO1 and TDO, substitutions on the appended phenyl ring were critical for potency. nih.gov The introduction of halogen atoms, which are electron-withdrawing, led to highly potent compounds. The lead compound from this study, 1-(3-chloro-4-fluorophenyl)-6-fluoro-1H-naphtho[2,3-d] nih.govnih.govnih.govtriazole-4,9-dione, exhibited IC₅₀ values in the low nanomolar range for both enzymes. nih.gov

In another study on betulonic acid derivatives incorporating 1,2,3-triazole fragments, the nature of the substituent on the triazole's phenyl ring dictated antimicrobial efficacy. mdpi.com A chlorine-containing derivative showed significantly higher activity against the Gram-positive bacterium Staphylococcus aureus compared to the parent compound, while a fluorine-containing derivative was highly active against the Gram-negative Escherichia coli. mdpi.com This highlights how different substituents can tune the activity spectrum of the molecule.

These findings collectively indicate that the strategic placement of electron-withdrawing groups on the aromatic portions of naphthotriazole derivatives is a key strategy for enhancing specific biological activities, such as anticancer and antimicrobial effects.

Compound/DerivativeSubstituent (X)Biological ActivityKey FindingSource
Anthranilic Acid Sulfonamide Analog-NO₂ (at C-4')Cytotoxicity (MOLT-3 cells)Highest cytotoxicity observed. nih.gov
Anthranilic Acid Sulfonamide Analog-OCH₃ (at C-4')Cytotoxicity (MOLT-3 cells)Compound was inactive. nih.gov
Anthranilic Acid Sulfonamide Analog-CH₃ (at C-4')Cytotoxicity (MOLT-3 cells)Moderate cytotoxic effect. nih.gov
Anthranilic Acid Sulfonamide Analog-Cl (at C-4')Cytotoxicity (MOLT-3 cells)Moderate cytotoxic effect. nih.gov
Betulonic Acid-Triazole Hybrid-Cl (on phenyl ring)Antimicrobial (S. aureus)MIC = 6.3 µg/mL (8x more active than parent). mdpi.com
Betulonic Acid-Triazole Hybrid-F (on phenyl ring)Antimicrobial (E. coli)MIC = 6.3 µg/mL (parent was inactive). mdpi.com

Correlation Between Structural Modifications and Fluorescence Properties

The fluorescence characteristics of naphthotriazole derivatives are intricately linked to their molecular structure. Modifications to the core, such as the introduction of different substituents or the extension of the conjugated π-system, can significantly alter their absorption and emission spectra, quantum yields, and Stokes shifts.

Studies on analogous naphthalenesulfonic acid derivatives, such as 8-anilinonaphthalene-1-sulfonic acid (ANS), show that these compounds are environmentally sensitive fluorophores. nih.gov They typically exhibit weak fluorescence in polar solvents like water but become highly fluorescent in less polar environments, accompanied by a significant blue shift in emission wavelength. nih.gov This solvatochromic behavior is a hallmark of molecules with a charge-transfer character in their excited state. Introducing substituents onto the aniline (B41778) ring of ANS derivatives alters their spectral properties. For example, adding electron-donating or electron-withdrawing groups can tune the emission maxima and quantum yields. nih.gov

In related heterocyclic systems like naphtho[2,3-d]thiazole-4,9-diones, the introduction of nitrogen-containing heterocyclic groups at the 2-position of the thiazole (B1198619) ring induces a bathochromic (red) shift in both absorption and emission wavelengths. mdpi.com This effect is attributed to the extension of the π-conjugated system and the potential for intramolecular charge transfer (ICT). The emission maxima for some of these derivatives showed pronounced red shifts of over 600 nm in polar solvents. mdpi.com

Similarly, research on various benzothiazole (B30560) derivatives has demonstrated that their fluorescence emission can be tuned across the blue region of the spectrum (380-450 nm) by modifying the substituents attached to the core structure. researchgate.net The intensity of the fluorescence was found to be highly dependent on the specific chemical groups present. researchgate.net These structure-property relationships suggest that the fluorescence of 1H-Naphtho[1,2-d]triazole-6-sulfonic acid could be systematically tuned. For example, introducing electron-donating groups would likely lead to red-shifted emissions and potentially higher quantum yields, while extending the conjugation through additional aromatic rings would also cause a bathochromic shift.

Compound ClassStructural ModificationEffect on FluorescenceSource
ANS DerivativesChange of solvent from polar (water) to less polar (ethylene glycol)Increased quantum yield and hypsochromic (blue) shift in emission. nih.gov
ANS DerivativesAddition of various substituents to the phenyl ringAltered absorption/emission maxima and quantum yields. nih.gov
Naphtho[2,3-d]thiazole-4,9-dionesIntroduction of N-containing heterocyclesSignificant bathochromic (red) shift in absorption and emission. mdpi.com
Benzothiazole DerivativesSubstitution with various phenylboronic acidsEmission wavelengths tuned between 380-450 nm. researchgate.net

Influence of Aromatic and Heterocyclic Ring Systems on Activity

In the development of probes for tau protein aggregates, a study replaced a flexible butadiene bridge in a parent molecule with more rigid 1,2,3-triazole, amide, and ester moieties to link benzothiazole and pyridine (B92270) rings. rsc.org This modification significantly impacted the binding affinity and specificity. The triazole-containing derivatives were effective at visualizing Aβ plaques but not neurofibrillary tangles (NFTs), whereas the amide and ester-linked compounds could detect NFTs. rsc.org This demonstrates how the choice of a specific heterocyclic linker can fundamentally alter the biological targeting of a molecule.

Further research on 1,2,4-triazole (B32235) derivatives showed that the nature of the aromatic or heterocyclic ring attached to the core structure is a key determinant of activity. mdpi.com In a series of N-(4-(1H-1,2,4-triazol-1-yl)phenyl)-substituted-amides, variations in the substituted benzamide (B126) portion led to a range of anticonvulsant activities. The presence and position of substituents on this terminal aromatic ring were critical for optimizing the compound's pharmacological profile. mdpi.com These examples underscore that attaching different ring systems to the this compound core would likely have a profound impact on its biological activity by altering its shape, electronic distribution, and ability to form specific interactions with target biomolecules.

Tautomerism and its Implications for Reactivity and Properties

The 1,2,3-triazole ring, which is central to the 1H-Naphtho[1,2-d]triazole structure, is subject to prototropic tautomerism. This phenomenon involves the migration of a proton between different nitrogen atoms within the heterocyclic ring, leading to distinct isomers that coexist in equilibrium. For N-unsubstituted naphthotriazoles, the primary tautomers are the 1H- and 2H-forms, where the proton resides on the N1 or N2 atom of the triazole ring, respectively. The position of this equilibrium can significantly influence the molecule's chemical reactivity, hydrogen bonding capability, and interactions with biological receptors. researchgate.net

Theoretical and experimental studies on closely related polycyclic triazoles, such as acenaphtho[1,2-d] nih.govnih.govnih.govtriazole, have shown that the 2H tautomer can be more stable than the 1H tautomer. nih.gov DFT calculations indicated that the 2H form is energetically favored, a finding supported by solid-state X-ray diffraction analysis. nih.gov The preference for the 2H tautomer in some fused systems may be due to the influence of the fused rings on the bond angles and lengths within the triazole moiety. nih.gov

The specific tautomeric form present can dictate the molecule's role as a hydrogen bond donor or acceptor. The 1H-tautomer has a hydrogen atom available for donation from N1, while the 2H-tautomer presents a different spatial arrangement of hydrogen bond acceptors. This is critical for molecular recognition, as the specific geometry of hydrogen bonds is often essential for high-affinity binding to enzymes or receptors. Furthermore, the tautomeric state affects the electronic properties of the ring system, which in turn influences its reactivity in chemical transformations and its photophysical properties, such as fluorescence. researchgate.netmdpi.com In solution, fast tautomerization can occur, leading to an averaged set of properties, whereas in a structured environment like a protein binding site or a crystal lattice, one tautomer may be preferentially stabilized. nih.govmdpi.com

Stereochemical Considerations and Their Effects

While the core this compound structure is planar and achiral, stereochemical complexity can be introduced through the addition of chiral substituents or through phenomena like atropisomerism. The biological activity of chiral molecules is often stereospecific, as enantiomers can interact differently with chiral biological macromolecules like proteins and nucleic acids.

Atropisomerism can arise in derivatives where bulky substituents are attached to the naphthotriazole or an appended aryl ring. If the rotation around a single bond (e.g., between the naphthotriazole core and a substituted phenyl ring) is sufficiently hindered, stable, non-interconverting rotational isomers (atropisomers) can be isolated. These atropisomers are enantiomers or diastereomers and can exhibit distinct biological activities. For example, studies on certain 1,2,3-triazole derivatives with multiple phenyl rings have shown that the mutual rotation of the rings can introduce a helical type of chirality. mdpi.com

More commonly, stereocenters can be introduced by attaching chiral side chains. For instance, linking chiral amino acids or their derivatives to the naphthotriazole scaffold would result in stereoisomers. nih.gov The specific spatial arrangement of functional groups in these isomers would dictate how they fit into a chiral binding pocket. One enantiomer might bind with high affinity, leading to a desired therapeutic effect, while the other might be inactive or even produce off-target effects. Therefore, if this compound were to be developed as a therapeutic agent with chiral elements, the control and evaluation of its stereochemistry would be a critical aspect of its design and synthesis.

Future Directions and Emerging Research Avenues for 1h Naphtho 1,2 D Triazole 6 Sulfonic Acid

Exploration of Novel Synthetic Methodologies

Traditional synthesis of naphthotriazoles often involves multi-step processes that may require harsh conditions. Future research will likely pivot towards more efficient, high-yield, and versatile synthetic strategies.

Key areas of exploration include:

Click Chemistry: The copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," offers a powerful route to 1,4-disubstituted 1,2,3-triazoles. Adapting this methodology could allow for the modular synthesis of novel 1H-Naphtho[1,2-d]triazole-6-sulfonic acid derivatives. This involves preparing an azido-functionalized naphthalene (B1677914) sulfonic acid precursor to react with a variety of terminal alkynes, enabling the rapid generation of a library of compounds with diverse functionalities.

Microwave-Assisted Synthesis: Microwave irradiation is a green chemistry technique known for accelerating reaction rates, increasing yields, and reducing waste. Applying this technology to the cyclization and functionalization steps in the synthesis of naphthotriazoles could drastically reduce reaction times from hours to minutes, offering a more energy-efficient pathway.

Catalyst- and Additive-Free Annulation: Recent advancements have demonstrated the synthesis of fused triazoles and related benzothiazoles through catalyst- and additive-free annulation/aromatization reactions. Exploring similar pathways for this compound could simplify synthesis, reduce costs, and minimize metal contamination in the final product.

Advanced Computational Design for Targeted Applications

Computational chemistry provides powerful tools for predicting molecular properties and guiding the design of new functional molecules, thereby reducing trial-and-error experimentation. For this compound, computational approaches can accelerate the discovery of derivatives with tailored properties.

Future computational efforts will likely focus on:

Density Functional Theory (DFT) Calculations: DFT can be used to investigate the electronic structure, molecular geometry, and spectroscopic properties of novel naphthotriazole derivatives. This allows for the prediction of absorption and emission spectra, which is crucial for designing new fluorescent probes and optical materials.

Molecular Docking and Dynamics: For biological applications, molecular docking can predict how derivatives of this compound might bind to specific protein targets, such as enzymes or receptors. For instance, related naphthotriazoles have been studied as potential cholinesterase inhibitors for Alzheimer's disease treatment. Computational studies can identify key interactions, such as hydrogen bonds and π-π stacking, that stabilize the ligand-protein complex, guiding the synthesis of more potent and selective inhibitors.

Quantitative Structure-Activity Relationship (QSAR): 3D-QSAR studies can be employed to build models that correlate the structural features of a series of compounds with their biological activity or physical properties. This can help in designing new derivatives with enhanced performance for applications ranging from antiviral agents to advanced materials.

Integration into Hybrid Material Systems

The unique structure of this compound makes it an attractive building block for advanced hybrid materials. Its rigid aromatic core can impart desirable thermal and electronic properties, while the sulfonic acid group can provide water solubility, sites for ionic interactions, or coordination points for metal ions.

Promising research directions include:

Conductive Polymers and Organic Electronics: Naphthobistriazole (NTz) has been successfully used as an electron-accepting unit in wide-bandgap p-type conjugated polymers for applications in polymer solar cells and field-effect transistors. Similarly, this compound could be polymerized or copolymerized to create new functional polymers. The sulfonate group could be used to tune solubility and film morphology or to create self-doping conductive polymers.

Metal-Organic Frameworks (MOFs) and Coordination Polymers: The triazole ring and the sulfonate group both offer potential coordination sites for metal ions. This opens up the possibility of using the compound as an organic linker to construct novel 2D or 3D coordination networks. Such materials could have applications in gas storage, catalysis, or sensing.

Functional Nanoparticles: The molecule could be grafted onto the surface of nanoparticles (e.g., silica, gold, or quantum dots) to create hybrid systems. The naphthotriazole core could serve as a fluorescent reporter, while the sulfonic acid group would enhance the stability and dispersibility of the nanoparticles in aqueous media.

Development of New Biological Probes and Research Tools

Fluorescence is a powerful tool in molecular biology and medical diagnostics. The inherent fluorescence of the naphthotriazole moiety, combined with the aqueous solubility conferred by the sulfonic acid group, makes this compound an excellent scaffold for developing new biological probes.

Emerging avenues in this area are:

"Turn-On" Fluorescent Sensors: By modifying the naphthotriazole core with specific recognition units, it is possible to design probes where fluorescence is initially quenched and then "turns on" in the presence of a specific analyte. This principle has been used in naphthalimide-based probes to detect species like hydrogen peroxide. This approach could be adapted to create selective sensors for metal ions, reactive oxygen species (ROS), or specific biomolecules.

DNA and Protein Probes: Related heterocyclic systems like naphthoxazoles have shown potential as fluorescent DNA probes, often interacting via intercalation. The planar structure of the naphthotriazole core is well-suited for such interactions. Furthermore, the development of sulfur-triazole exchange (SuTEx) chemistry, which uses a triazole as a leaving group for covalent protein modification, presents a novel strategy. Derivatives of this compound could be designed as SuTEx probes to study protein function and identify new drug targets.

Cell Imaging Agents: High fluorescence quantum yields and large Stokes shifts are desirable properties for cell imaging agents, as they improve signal-to-noise ratios. Research into synthesizing derivatives of this compound with optimized photophysical properties could lead to a new class of water-soluble, biocompatible dyes for fluorescence microscopy.

Sustainability and Green Chemistry in Naphthotriazole Research

Modern chemical research places a strong emphasis on sustainability and the principles of green chemistry. Future work on this compound and its derivatives will increasingly adopt these principles to minimize environmental impact.

Key strategies for sustainable research include:

Use of Green Solvents: A major focus will be on replacing traditional volatile organic compounds (VOCs) with more environmentally benign solvents. Water is an ideal green solvent, and methodologies like aqueous "click chemistry" are highly attractive. The development of syntheses using biodegradable solvents, such as Cyrene™, also represents a significant step forward in sustainable chemistry.

Energy-Efficient Methodologies: As mentioned, techniques like microwave-assisted synthesis can dramatically reduce energy consumption compared to conventional heating methods. Exploring sonochemistry (the use of ultrasound) is another avenue for promoting reactions under mild, energy-efficient conditions.

Biocatalysis and Green Catalysts: The use of enzymes (biocatalysts) or catalysts derived from renewable sources can offer high selectivity and reduce reliance on heavy metals. Another approach is the "green synthesis" of metallic nanoparticles using plant extracts, which can then serve as efficient and reusable catalysts for various organic transformations.

Q & A

Basic Research Questions

Q. What are the foundational synthetic routes for 1H-Naphtho[1,2-d]triazole-6-sulfonic acid, and how can purity be ensured during synthesis?

  • Methodological Answer:

  • Sulfonation and Cyclization: Start with naphthalene derivatives (e.g., 1-naphthol) undergoing sulfonation at the 6-position using concentrated sulfuric acid or sulfur trioxide. Introduce the triazole ring via cyclization of a hydrazine derivative with a carbonyl precursor under acidic conditions.

  • Purification: Employ reverse-phase HPLC (RP-HPLC) with a C18 or polar-embedded column (e.g., Newcrom R1) using a gradient mobile phase (e.g., water/acetonitrile with 0.1% trifluoroacetic acid) to isolate the compound . Confirm purity via UV-Vis (λ ~250–300 nm) and LC-MS .

    • Data Table:
StepReagents/ConditionsPurpose
SulfonationH₂SO₄, 80–100°CIntroduce sulfonic acid group
CyclizationHydrazine hydrate, HCl, refluxForm triazole ring
PurificationRP-HPLC, 0.1% TFA in H₂O/MeCNRemove byproducts

Q. Which analytical techniques are most reliable for characterizing this compound?

  • Methodological Answer:

  • Structural Confirmation: Use ¹H/¹³C NMR in D₂O or DMSO-d₆ to verify sulfonic acid protons (δ 7.5–8.5 ppm for aromatic signals) and triazole resonance.
  • Purity Assessment: RP-HPLC with UV detection at 254 nm; compare retention time against standards .
  • Quantitative Analysis: Ion chromatography for sulfonate group quantification, validated via calibration curves .

Advanced Research Questions

Q. How can computational chemistry optimize reaction conditions for synthesizing this compound derivatives?

  • Methodological Answer:

  • Quantum Chemical Modeling: Use density functional theory (DFT) to calculate transition states and activation energies for sulfonation and cyclization steps. Software like Gaussian or ORCA can predict regioselectivity .
  • Reaction Path Screening: Apply automated reaction network analysis (e.g., AFIR method) to identify low-energy pathways, reducing trial-and-error experimentation .
  • Validation: Cross-check computational predictions with experimental yields and selectivity data .

Q. What experimental designs resolve contradictions between observed and predicted reaction outcomes?

  • Methodological Answer:

  • Factorial Design: Test variables (temperature, catalyst concentration, pH) systematically using a 2³ factorial matrix to identify interactions affecting yield .

  • Orthogonal Regression: Apply Taguchi or Box-Behnken designs to isolate critical factors (e.g., sulfonation time) and optimize conditions .

  • Data Reconciliation: Use software (e.g., MATLAB, Python SciPy) to statistically analyze discrepancies between computational and experimental data .

    • Data Table:
VariableLow Level (-1)High Level (+1)
Temperature80°C100°C
Catalyst (mol%)5%15%
Reaction Time2 h6 h

Q. How can this compound be applied in interdisciplinary research (e.g., biomaterials or sensors)?

  • Methodological Answer:

  • Functionalization: Introduce amine or carboxylate groups via electrophilic substitution for conjugation with biomolecules (e.g., proteins). Validate via FTIR and MALDI-TOF .
  • Sensor Development: Immobilize the compound on gold nanoparticles; monitor sulfonate group interactions with cations via surface-enhanced Raman spectroscopy (SERS) .

Key Considerations for Researchers

  • Data Integrity: Use encrypted electronic lab notebooks (ELNs) and access controls to secure spectral and computational data .
  • Contradiction Management: Replicate experiments under standardized conditions and validate instruments (e.g., HPLC column calibration) before concluding data inconsistencies .

Note: Avoid bench-scale synthesis protocols without peer-reviewed validation. Prioritize journals with rigorous methodological reporting (e.g., Journal of Organic Chemistry) over commercial databases.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.